3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride is a chemical compound classified within the family of piperidine derivatives. This class is notable for its extensive applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the unique structural properties imparted by the piperidine ring. The compound's IUPAC name is 1-methyl-3-[(4R)-piperidin-4-yl]urea; hydrochloride, with a Chemical Abstracts Service number of 1349699-82-6. It is recognized for its potential therapeutic applications, particularly as a pharmacological agent in various research contexts .
The synthesis of 3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride typically involves a reaction between 3-amino piperidine and methyl isocyanate. The reaction conditions are critical; it is usually performed under controlled temperatures and pressures to optimize yield and purity.
In industrial settings, automation and large-scale reactors are often employed to ensure consistency and efficiency in production. Purification methods such as recrystallization may be utilized to obtain high-purity products .
3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride can participate in various chemical reactions typical for amines and ureas:
These reactions are essential for modifying the compound for specific therapeutic purposes or enhancing its pharmacokinetic properties .
The mechanism of action for 3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride involves its interaction with biological targets at the molecular level, particularly within receptor systems or enzymes relevant to disease pathways.
Research into specific targets remains ongoing, but initial studies suggest involvement in pathways related to neuropharmacology or oncology .
The physical and chemical properties of 3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride include:
These properties are crucial for determining suitable formulations in pharmaceutical applications .
3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride has several notable applications in scientific research:
The versatility of this compound makes it valuable across various fields within medicinal chemistry and pharmacology .
The urea functional group (–NHC(=O)NH–) has emerged as a privileged scaffold in medicinal chemistry due to its exceptional hydrogen-bonding capacity, conformational flexibility, and metabolic stability. Historically, substituted ureas gained prominence with the development of anticancer agents like ureido mustard in the 1950s and later with HIV protease inhibitors such as Tipranavir, where urea motifs served as critical carbonyl bioisosteres. The structural versatility of urea enables diverse binding interactions with biological targets, facilitating its incorporation into enzyme inhibitors, receptor agonists/antagonists, and allosteric modulators [3].
Modern drug discovery exploits urea derivatives for their ability to engage in bidentate hydrogen bonding with protein targets, often mimicking peptide bonds while resisting proteolytic cleavage. This property is exemplified in chemokine receptor antagonists (e.g., CCR5 inhibitors for inflammatory diseases) and kinase inhibitors (e.g., Raf kinase inhibitors), where urea-based compounds exhibit high target affinity and selectivity [4] [9]. Structure-activity relationship (SAR) studies reveal that N,N'-disubstituted ureas with aromatic or aliphatic substituents often enhance pharmacological profiles by optimizing lipophilicity and target engagement. For instance, urea-based melanocortin-4 receptor agonists incorporate bulky aromatic groups to achieve receptor subtype selectivity, demonstrating the scaffold's adaptability [3].
Table 1: Therapeutic Applications of Urea-Based Pharmacophores
Therapeutic Area | Example Compound | Biological Target | Key Structural Feature |
---|---|---|---|
Oncology | Sorafenib | Raf kinase/VEGFR | N-Methyl-N-(4-pyridyl)urea |
Infectious Diseases | Tipranavir | HIV protease | Bis-urea scaffold |
CNS Disorders | FAAH inhibitors | Fatty acid amide hydrolase | Piperazinyl urea |
Metabolic Disorders | MC4R Agonists | Melanocortin-4 receptor | Unsymmetrical aryl/alkyl urea |
Piperidine, a saturated six-membered heterocycle containing one nitrogen atom, is a fundamental structural element in neuropharmacology due to its favorable physicochemical properties and CNS bioavailability. The basic nitrogen of piperidine facilitates protonation at physiological pH, enhancing blood-brain barrier (BBB) penetration through interaction with endothelial transporters. This property is leveraged in numerous psychoactive agents, including antipsychotics (e.g., Risperidone), antidepressants (e.g., Paroxetine), and analgesics (e.g., Fentanyl) [1] [7].
Piperidine derivatives often act as conformational constraints for pharmacophores targeting G protein-coupled receptors (GPCRs) and ion channels. For example, substituted piperidines in allosteric modulators of metabotropic glutamate receptors (mGluRs) enhance subtype selectivity by exploiting differences in allosteric binding sites compared to orthosteric sites. This selectivity mitigates off-target effects common with orthosteric ligands, as demonstrated by mGlu5-positive allosteric modulators (PAMs) for schizophrenia and Parkinson’s disease [1]. Additionally, the spatial orientation of piperidine substituents enables precise interactions with binding pockets, as seen in μ-opioid receptor agonists where the 4-arylalkyl configuration dictates receptor specificity [7].
Table 2: Piperidine-Containing CNS Agents and Their Targets
Drug Class | Example Agent | Primary Target | Role of Piperidine |
---|---|---|---|
Antidepressants | Vortioxetine | Serotonin transporter (SERT) | Basic amine for BBB penetration |
Antipsychotics | Risperidone | Dopamine D₂/5-HT₂A receptors | Conformational restraint |
GPCR Allosteric Modulators | Mavoglurant | mGlu5 receptor | Allosteric site binding element |
Analgesics | Fentanyl | μ-Opioid receptor | Scaffold for receptor anchoring |
3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride (molecular formula: C₈H₁₈ClN₃O; molecular weight: 207.7 g/mol) exemplifies the strategic integration of urea and piperidine pharmacophores. Its structure comprises a methyl-urea moiety linked via a methylene bridge to the 4-position of a piperidine ring, with the hydrochloride salt enhancing solubility. The SMILES notation (CNC(=O)NCC1CCNCC1.Cl) and InChIKey (FWUDIPGDIBVLGN-UHFFFAOYSA-N) confirm its stereochemistry and protonation state [6].
This compound serves as a model for CNS drug discovery due to three key features:
Synthetically, this scaffold is accessible via microwave-assisted solid-phase synthesis or solution-phase coupling of N-Boc-piperidin-4-ylmethylamine with methyl isocyanate, followed by deprotection and salt formation. Computational studies predict a collision cross-section (CCS) of 139.8 Ų for the [M+H]+ adduct, indicative of moderate molecular rigidity suitable for CNS penetration [6]. Its potential therapeutic applications include GPCR modulation (e.g., mGluR or MC4R allosterism) and enzyme inhibition (e.g., FAAH), leveraging the urea’s nucleophile-trapping ability [3] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3